molecular formula C14H21NO3 B5833751 N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide

N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide

Cat. No.: B5833751
M. Wt: 251.32 g/mol
InChI Key: GQSPRWSOLSTTCK-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-3,3-dimethylbutanamide is an organic compound characterized by the presence of a dimethoxyphenyl group and a dimethylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine, followed by further functionalization to introduce the butanamide group. One common method involves the use of reductive amination, where the aldehyde is first converted to an imine, which is then reduced to form the desired amide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Dimethoxyphenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3,4-Dimethoxyphenyl)-3,3-dimethylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    N-(3,4-Dimethoxyphenyl)ethylamine: Shares the dimethoxyphenyl group but differs in the amine moiety.

    3,4-Dimethoxyphenylacetic acid: Contains the same aromatic ring but with an acetic acid group.

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.

Uniqueness: N-(3,4-Dimethoxyphenyl)-3,3-dimethylbutanamide is unique due to the combination of the dimethoxyphenyl group and the dimethylbutanamide moiety, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)9-13(16)15-10-6-7-11(17-4)12(8-10)18-5/h6-8H,9H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSPRWSOLSTTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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